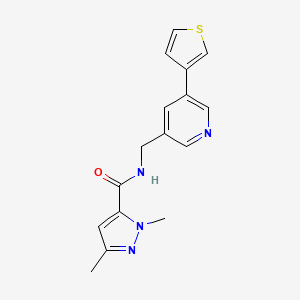

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Description

This compound belongs to the pyrazole-carboxamide family, characterized by a pyrazole core substituted with methyl groups at positions 1 and 2. The carboxamide moiety is linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl group, introducing heteroaromatic diversity. The thiophene and pyridine substituents may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name |

2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFYVXXBPBEJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Introduction of the Pyridine Ring : A coupling reaction with a suitable pyridine derivative introduces the pyridine ring.

- Attachment of the Thiophene Ring : This is often achieved via cross-coupling reactions such as Suzuki-Miyaura coupling using thiophene boronic acid.

- Final Assembly : The carboxamide group is formed through a reaction with an appropriate amine under dehydrating conditions.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values suggest that modifications to the structure can enhance anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies involving carrageenan-induced edema and acetic acid-induced capillary permeability in mice, certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. It may inhibit certain kinases or interact with DNA, thereby influencing cellular processes. For instance, it may act as an inhibitor of cysteine proteases, which are critical in various pathological conditions .

Study on Trypanocidal Activity

In a study evaluating the cytotoxicity of pyrazole derivatives on Vero cells, it was found that many derivatives had low toxicity (CC50 > 500 µM), indicating their potential as safe therapeutic agents. However, some analogs showed varying degrees of trypanocidal activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition at concentrations below 50 µM .

Scientific Research Applications

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core, a pyridine ring, and a thiophene substituent. Its molecular formula is C15H16N4OS, and it has a molecular weight of approximately 300.38 g/mol. The presence of multiple heterocycles in its structure suggests potential biological activity and applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The structural components suggest potential interactions with biological targets such as enzymes and receptors.

- Drug Discovery It can be modified to enhance its biological properties or to synthesize derivatives with improved efficacy.

- Biological Studies Preliminary studies indicate that this compound may exhibit potential biological activities, warranting further investigation to elucidate the precise mechanisms of action.

- Binding Affinity Studies Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are used. These studies help identify its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Pyrazole core | Antimicrobial |

| 4-(Thiophen-2-yl) pyridine | Pyridine with thiophene | Anticancer |

| 4-Amino-N-(pyridin-2-yl)benzamide | Amino group on benzamide | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Chlorine and Fluorine Substituents: Chloro (e.g., 3a, 3d) and fluoro (e.g., 3d, BI95012) groups lower melting points compared to non-halogenated analogs, likely due to reduced crystallinity .

- Thiophene vs. Pyridine/Thiazole : The thiophene in the target compound may enhance π-π stacking compared to pyridine in BI95012 or benzothiazole in .

- Methyl Groups : 1,3-dimethyl substitution (target compound) likely increases metabolic stability compared to N-methyl or unsubstituted pyrazoles (e.g., 3a, 3d) .

Critical Analysis of Structural Diversity

- Bulkier Substituents : The (5-(thiophen-3-yl)pyridin-3-yl)methyl group in the target compound may sterically hinder metabolic degradation compared to smaller groups (e.g., methyl in 3a) .

- Hybrid Heterocycles : Combining pyrazole with thiophene (target compound) or benzothiazole () could synergize multiple pharmacophores for multitarget activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.